![molecular formula C5H12N2 B1521441 1-Ethylazetidin-3-amine CAS No. 55438-58-9](/img/structure/B1521441.png)
1-Ethylazetidin-3-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylazetidin-3-amine can be synthesized through several synthetic routes. One common method involves the cyclization of 1-ethyl-3-aminopropan-1-ol under acidic conditions. Another approach is the reduction of 1-ethyl-3-azetidinone using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylazetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Ethylazetidin-3-amine has shown potential in drug development due to its ability to interact with various biological targets. Its structural features allow it to serve as a precursor for synthesizing novel pharmaceuticals. For instance, azetidine derivatives have been explored as inhibitors of the MEK pathway in cancer therapies, demonstrating significant antiproliferative effects against various cancer cell lines .
Synthetic Organic Chemistry
The compound is utilized as a building block in the synthesis of more complex molecules. Its reactivity allows for various transformations, including:
- Nucleophilic substitutions : Facilitating the formation of N-substituted azetidines.
- Ring-opening reactions : Leading to the production of highly substituted acyclic amines .
A notable study demonstrated that azetidine derivatives can be synthesized through simple displacement reactions, yielding high-purity products suitable for further functionalization .
Biological Studies
Research has indicated that this compound can modulate enzyme activity and receptor interactions, making it a candidate for studying biochemical pathways. For example, its ability to form hydrogen bonds and coordinate with metal ions enhances its potential as an enzyme inhibitor or activator .
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and other advanced materials .
Case Study 1: Synthesis of Azetidine Derivatives
A study focused on synthesizing azetidine amino acid derivatives highlighted the versatility of azetidine-based compounds. The researchers produced several novel compounds with potential applications in drug discovery:
Compound Type | Yield (%) |
---|---|
Azetidine-imidazole | 53 |
Azetidine-benzimidazole | 56 |
Azetidine-indole | 55 |
These results illustrate how azetidines can serve as scaffolds for biologically active molecules.
Case Study 2: MEK Inhibition
Research on azetidine derivatives as MEK inhibitors showed promising results in treating proliferative diseases. The study established that specific modifications to the azetidine structure could enhance inhibitory activity against cancer cell proliferation .
Future Research Directions
To fully exploit the potential of this compound in scientific research, several avenues warrant further investigation:
Mechanism of Action
The mechanism by which 1-ethylazetidin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Methylazetidin-3-amine
1-Ethylpiperidin-3-amine
1-Propylazetidin-3-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
1-Ethylazetidin-3-amine is an intriguing compound within the azetidine class of organic compounds, notable for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a four-membered azetidine ring with an ethyl group attached to the nitrogen atom. Its molecular formula is CHN, and it has a molecular weight of approximately 98.14 g/mol. The unique structure of this compound allows it to engage in various chemical reactions, enhancing its potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some derivatives showing selective cytotoxicity against certain cancer cell lines.
- Neurological Effects : Due to its structural similarity to known neurotransmitter modulators, there is interest in its potential effects on neurological pathways.
The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects.
- Receptor Modulation : It has been observed to modulate neurotransmitter receptors, which could explain its neurological effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound derivatives. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into an antibacterial agent.
Case Study 2: Anticancer Effects
In vitro assays demonstrated that specific derivatives of this compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent advancements have focused on simplifying these synthesis routes while maintaining high yields.
Table 2: Synthetic Routes and Yields
Synthesis Method | Yield (%) | Key Features |
---|---|---|
Multi-step synthesis | 70 | Traditional method, complex steps |
One-pot reaction | 85 | Simplified process with high efficiency |
Properties
IUPAC Name |
1-ethylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLNTZCAUWRAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55438-58-9 | |
Record name | 1-ethylazetidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.